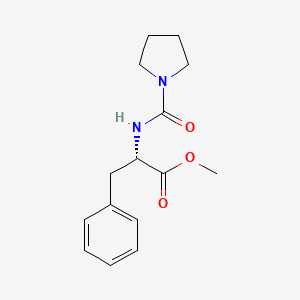
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain. It has also been suggested that (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate may inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In animal studies, this compound has been shown to reduce inflammation and pain in various models of inflammation and pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate is its potential use as a chiral building block in organic synthesis. This compound can be used to synthesize a variety of chiral compounds with potential biological activity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate. One direction is to study the mechanism of action of this compound in more detail to better understand how it exerts its anti-inflammatory, analgesic, and anti-tumor effects. Another direction is to study the potential use of this compound in drug discovery and medicinal chemistry. Finally, further studies are needed to explore the potential use of (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate as a chiral building block in organic synthesis.
Synthesis Methods
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate can be synthesized using various methods. One of the most common methods involves the reaction of (S)-3-phenyl-2-(pyrrolidine-1-carboxamido)propanoic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate as a white solid.
Scientific Research Applications
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a chiral building block in organic synthesis.
properties
IUPAC Name |
methyl (2S)-3-phenyl-2-(pyrrolidine-1-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)13(11-12-7-3-2-4-8-12)16-15(19)17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFQYXHSAQXDY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

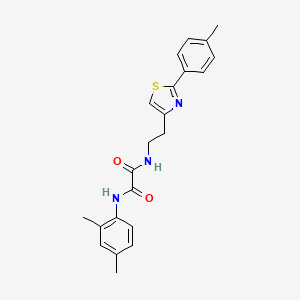
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)
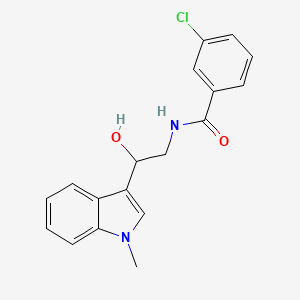
![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
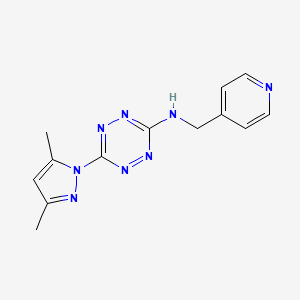

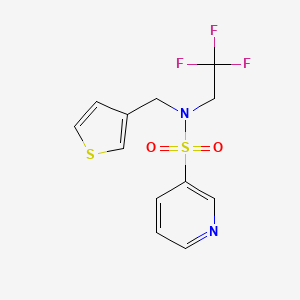
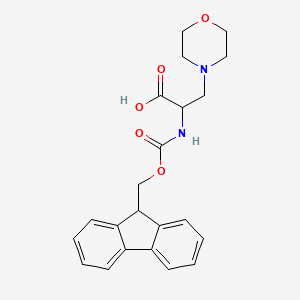
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)


![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)
![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)